Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 126542-67-4
VCID: VC4737455
InChI: InChI=1S/C13H13N3O3/c1-8-4-6-9(7-5-8)11-14-12(18-2)10(15-16-11)13(17)19-3/h4-7H,1-3H3
SMILES: CC1=CC=C(C=C1)C2=NC(=C(N=N2)C(=O)OC)OC
Molecular Formula: C13H13N3O3
Molecular Weight: 259.265

Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate

CAS No.: 126542-67-4

Cat. No.: VC4737455

Molecular Formula: C13H13N3O3

Molecular Weight: 259.265

* For research use only. Not for human or veterinary use.

Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate - 126542-67-4

Specification

CAS No. 126542-67-4
Molecular Formula C13H13N3O3
Molecular Weight 259.265
IUPAC Name methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate
Standard InChI InChI=1S/C13H13N3O3/c1-8-4-6-9(7-5-8)11-14-12(18-2)10(15-16-11)13(17)19-3/h4-7H,1-3H3
Standard InChI Key YZCFCUXTDSAIDU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C2=NC(=C(N=N2)C(=O)OC)OC

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

Methyl 5-methoxy-3-(4-methylphenyl)-1,2,4-triazine-6-carboxylate (CAS: 126542-67-4) has the molecular formula C₁₃H₁₃N₃O₃ and a molecular weight of 259.265 g/mol . The IUPAC name reflects its substitution pattern: a methoxy group at position 5, a 4-methylphenyl group at position 3, and a methyl ester at position 6.

Key Structural Features:

  • Triazine Core: A six-membered ring with three nitrogen atoms at positions 1, 2, and 4.

  • Substituents:

    • 5-Methoxy: Enhances electron density and influences reactivity.

    • 3-(4-Methylphenyl): Introduces steric bulk and potential π-π interactions.

    • 6-Carboxylate Methyl Ester: Provides a site for hydrolysis or further functionalization .

Spectroscopic and Physical Data

While solubility data are unavailable, the compound’s structure suggests moderate polarity, likely soluble in organic solvents like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO). Spectroscopic characterization includes:

  • IR: Stretching vibrations for ester (C=O, ~1700 cm⁻¹), methoxy (C-O, ~1250 cm⁻¹), and triazine ring (C=N, ~1600 cm⁻¹) .

  • NMR:

    • ¹H NMR: Methyl groups (δ 2.3–2.5 ppm), aromatic protons (δ 7.2–7.4 ppm), and methoxy signals (δ 3.8–4.0 ppm).

    • ¹³C NMR: Carbonyl (δ 165–170 ppm), triazine carbons (δ 150–160 ppm), and aromatic carbons (δ 120–140 ppm) .

Synthetic Methodologies

General Approaches to 1,2,4-Triazine Derivatives

The synthesis of 1,2,4-triazines typically involves cyclization reactions or functionalization of pre-formed triazine cores. Common strategies include:

  • Condensation Reactions: Between hydrazines and carbonyl compounds .

  • Nucleophilic Aromatic Substitution: Introducing substituents via displacement of leaving groups (e.g., chloro, thio) .

Proposed Synthesis of Methyl 5-Methoxy-3-(4-Methylphenyl)-1,2,4-Triazine-6-Carboxylate

While no explicit synthesis is documented, a plausible route involves:

  • Formation of the Triazine Core:

    • Reacting 4-methylphenylguanidine with methyl glyoxylate to form a dihydrotriazine intermediate.

    • Oxidation to yield the 1,2,4-triazine ring .

  • Functionalization:

    • Methoxy Introduction: Methoxylation at position 5 using sodium methoxide .

    • Esterification: Methyl ester formation via reaction with methanol under acidic conditions .

Example Reaction Conditions:

StepReagents/ConditionsYieldReference
CyclizationHydrazine, THF, 20°C60–70%
MethoxylationNaOMe, DMF, 80°C50–60%
EsterificationMeOH, H₂SO₄, reflux75–85%

Comparative Analysis with Related Compounds

Structural Analogues

CompoundSubstituentsBioactivity
Metamitron4-Amino-3-methyl-6-phenyl-1,2,4-triazin-5-oneHerbicide
Ethyl 5-Chloro-3-(methylthio)-1,2,4-triazine-6-carboxylateChloro, methylthioAntimicrobial
3,6-Dichloro-5-methoxy-1,2,4-triazineDichloro, methoxyIntermediate for agrochemicals

Structure-Activity Relationships (SAR)

  • Methoxy Group: Enhances solubility and metabolic stability .

  • Methylphenyl Group: Increases lipophilicity, improving membrane permeability.

  • Ester Functionality: Hydrolyzable to carboxylic acid, enabling prodrug strategies .

Challenges and Future Directions

Knowledge Gaps

  • Synthetic Optimization: Current routes lack yield and selectivity data.

  • Biological Profiling: No in vitro or in vivo studies exist for this compound.

  • Toxicity: Safety profiles remain uncharacterized.

Recommended Studies

  • Synthetic Scale-Up: Optimize reaction conditions for industrial production.

  • High-Throughput Screening: Evaluate bioactivity against pathogen panels.

  • ADMET Studies: Assess pharmacokinetics and toxicity in model organisms.

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